molecular formula C25H24N4O4 B389123 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE

1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B389123
M. Wt: 444.5g/mol
InChI Key: ZSFCWJIKBMITLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core substituted with methoxyphenyl and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinetrione core, followed by the introduction of the methoxyphenyl and pyridyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxyphenyl and pyridyl groups can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The methoxyphenyl and pyridyl groups may facilitate binding to proteins or enzymes, modulating their activity. The pyrimidinetrione core can participate in various chemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinetrione derivatives with different substituents. Examples are:

  • 1-(4-methoxyphenyl)-5,5-bis[2-(3-pyridyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 1-(3-chlorophenyl)-5,5-bis[2-(4-pyridyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The uniqueness of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxyphenyl and pyridyl groups provides a unique set of interactions and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5g/mol

IUPAC Name

1-(3-methoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H24N4O4/c1-33-21-4-2-3-20(17-21)29-23(31)25(22(30)28-24(29)32,11-5-18-7-13-26-14-8-18)12-6-19-9-15-27-16-10-19/h2-4,7-10,13-17H,5-6,11-12H2,1H3,(H,28,30,32)

InChI Key

ZSFCWJIKBMITLM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CCC4=CC=NC=C4

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CCC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.